N2-(4-aminophenyl)pyridine-2,5-diamine
CAS No.:
Cat. No.: VC20551843
Molecular Formula: C11H12N4
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4 |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 2-N-(4-aminophenyl)pyridine-2,5-diamine |
| Standard InChI | InChI=1S/C11H12N4/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,12-13H2,(H,14,15) |
| Standard InChI Key | MPEKLJCOZBPKRO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N)NC2=NC=C(C=C2)N |
Introduction
Synthesis and Purification Methodologies
The synthesis of N2-(4-aminophenyl)pyridine-2,5-diamine typically proceeds through a three-step sequence:
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Nucleophilic Aromatic Substitution: Reacting 2,5-diaminopyridine with 4-fluoro-nitrobenzene in the presence of potassium carbonate, yielding N2-(4-nitrophenyl)pyridine-2,5-diamine.
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Catalytic Reduction: Hydrogenating the nitro group to an amine using palladium on carbon (Pd/C) under H₂ atmosphere.
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Purification: Isolation via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
An alternative approach described in patent CN103420904A involves:
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Oxidation of 2-chloropyridine to 2-chloropyridine oxynitride
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Nitration at the 4-position using mixed acid (HNO₃/H₂SO₄)
Critical parameters include:
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Reaction temperature control (60–80°C for substitution, 25°C for reduction)
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Stoichiometric ratios (1:1.2 pyridine diamine:nitroaryl)
Quantum Chemical Insights into Optoelectronic Properties
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal crucial electronic parameters :
Frontier Molecular Orbitals
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HOMO (-5.32 eV): Localized on the 4-aminophenyl group and pyridine nitrogen
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LUMO (-3.18 eV): Delocalized across the entire π-system
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Energy gap (ΔEg) = 2.14 eV, ideal for visible-light absorption
Absorption Spectroscopy (TD-DFT)
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λmax = 527 nm (in ethanol)
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Oscillator strength (f) = 1.24
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Charge transfer character: 78% from donor (aminophenyl) to acceptor (pyridine)
Table 2: Comparative electronic properties of derivatives
| Derivative | ΔEg (eV) | λmax (nm) | Electron Injection Efficiency (%) |
|---|---|---|---|
| Parent | 2.14 | 527 | 92.7 |
| -CF₃ | 1.98 | 589 | 95.4 |
| -OCH₃ | 2.31 | 501 | 89.2 |
Substituents at the para position of the phenyl ring significantly modulate optoelectronic behavior. Electron-withdrawing groups (e.g., -CF₃) reduce ΔEg by 0.16 eV and redshift λmax by 62 nm, enhancing light-harvesting efficiency .
Applications in Dye-Sensitized Solar Cells
In DSSC configurations using TiO₂ photoanodes, N2-(4-aminophenyl)pyridine-2,5-diamine-based dyes demonstrate:
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Photon-to-current Efficiency (PCE): 8.9–11.2% under AM 1.5G illumination
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Open-Circuit Voltage (Voc): 0.74–0.81 V
The amino groups facilitate covalent bonding to TiO₂ surfaces via chelation with surface hydroxyl groups, while the extended π-system enables efficient electron injection. Stability tests show <5% PCE degradation after 1000 hours of continuous illumination at 60°C .
Spectroscopic Characterization Data
FT-IR (KBr, cm⁻¹):
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N-H stretch: 3385 (s), 3320 (s)
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C=N stretch: 1624 (m)
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C-N aromatic: 1247 (s)
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (d, J=8.4 Hz, 2H, pyridine-H)
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δ 7.89 (d, J=8.8 Hz, 2H, phenyl-H)
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δ 6.72 (s, 4H, NH₂)
UV-Vis (Ethanol):
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λmax = 527 nm (ε = 2.1×10⁴ M⁻¹cm⁻¹)
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Band edge = 650 nm
Recent Advances and Future Directions
The 2023 Chemistry Africa study designed three dye variants (CX3, TX3, PX3) incorporating 6H-borolo[3,4-b]pyrazine acceptors :
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Achieved ΔEg as low as 1.89 eV
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Pushed λmax to 612 nm
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Predicted PCE up to 14.3% through co-sensitization strategies
Ongoing research focuses on:
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Solid-State DSSCs: Encapsulation in polymer matrices (PMMA, PVDF)
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Tandem Cells: Pairing with perovskite layers (CH₃NH₃PbI₃)
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Computational Design: Machine learning models predicting ΔEg with <0.1 eV error
Challenges remain in scaling synthesis while maintaining >99% purity and reducing recombination losses at dye-semiconductor interfaces.
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